1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that combines the structural features of both pyrimidine and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the heterocyclic core. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.
Chemical Reactions Analysis
1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic core.
Scientific Research Applications
1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Noted for its versatility and biological properties.
2-(Pyridin-2-yl)pyrimidine: Studied for its potential biological activities.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-pyrimidin-2-yl-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-14-8-4-1-2-5-9(8)15(11)10-12-6-3-7-13-10/h1-7H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOYFEACNUECPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823542-31-9 |
Source
|
Record name | 1-(pyrimidin-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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